(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of brominated amines It is a chiral molecule with a specific configuration at the first carbon atom, denoted by the (1R) prefix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or catalytic bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol or 1,2,3,4-tetrahydronaphthalen-1-thiol.
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalen-1-imine or 1,2,3,4-tetrahydronaphthalen-1-nitrile.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated amines with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
Compared to its halogenated analogs, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits unique reactivity due to the size and electronegativity of the bromine atom. This can influence its chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2/t9?,10-/m1/s1 |
InChI Key |
ZTEYLBZNKQGUFR-QVDQXJPCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H](C1Br)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Br)N |
Origin of Product |
United States |
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